2-Carboxyarabinitol-1,5-diphosphate
Description
Context within Photosynthetic Carbon Fixation Pathways
Photosynthetic carbon fixation is the process by which atmospheric carbon dioxide is converted into energy-rich organic compounds. In the majority of plants, this process is initiated by the Calvin Cycle, where Rubisco catalyzes the carboxylation of Ribulose-1,5-bisphosphate (RuBP). This reaction is the primary entry point for carbon into the biosphere.
However, Rubisco also possesses an oxygenase activity, which initiates a process known as photorespiration. nih.govresearchgate.netdoubtnut.com Photorespiration competes with the Calvin Cycle, leading to the loss of fixed carbon and energy. researchgate.netdoubtnut.comchegg.com The balance between the carboxylase and oxygenase activities of Rubisco is a key determinant of photosynthetic efficiency.
It is within this context that 2-Carboxyarabinitol-1,5-diphosphate exerts its influence. By inhibiting Rubisco, CA1P effectively downregulates both the Calvin Cycle and photorespiration during periods of low light or darkness. nih.govdeepdyve.com This regulation is crucial for preventing wasteful depletion of resources when the energy from sunlight is insufficient to drive the subsequent reactions of photosynthesis. The synthesis of CA1P is believed to originate from chloroplastic fructose-1,6-bisphosphate, a key intermediate in the Calvin Cycle and glycolysis. nih.govpnas.org
Overview of this compound's Established Role in Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco) Regulation
The regulation of Rubisco activity by this compound is a well-established mechanism for controlling carbon fixation. nih.gov CA1P is a potent, tightly binding inhibitor that targets the active site of Rubisco. nih.govnih.gov Its molecular structure closely resembles the transition state intermediate formed during the carboxylation of RuBP, which accounts for its high affinity for the enzyme. nih.govnih.gov
The concentration of CA1P in plant leaves fluctuates in a diurnal pattern. It accumulates in the dark and at low light intensities, effectively switching off Rubisco activity. nih.govnih.gov As light levels increase, CA1P is degraded, releasing the inhibition and allowing photosynthesis to proceed. nih.govnih.gov This light-dependent regulation ensures that Rubisco is active only when sufficient light energy is available to support the entire photosynthetic process.
The release of CA1P from Rubisco is facilitated by an enzyme called Rubisco activase. nih.govwikipedia.orgnih.gov Rubisco activase utilizes the energy from ATP hydrolysis to promote the dissociation of the inhibitory sugar phosphate (B84403) from the active site of Rubisco. oup.com Once released, free CA1P is then hydrolyzed by a specific phosphatase, CA1P phosphatase, into a non-inhibitory form. nih.govnih.gov This two-step process ensures the efficient reactivation of Rubisco upon illumination.
The table below summarizes the key aspects of Rubisco regulation by this compound.
| Regulatory Factor | Role in Rubisco Regulation |
| This compound (CA1P) | Potent inhibitor of Rubisco, binding tightly to the active site. |
| Light | Stimulates the degradation of CA1P, leading to the activation of Rubisco. |
| Darkness/Low Light | Promotes the synthesis and accumulation of CA1P, leading to the inhibition of Rubisco. |
| Rubisco Activase | Facilitates the release of CA1P from the active site of Rubisco in an ATP-dependent manner. |
| CA1P Phosphatase | Catalyzes the degradation of free CA1P into a non-inhibitory form. |
Research has shown that in darkened bean leaves, a significant portion of Rubisco catalytic sites can be bound by CA1P. nih.gov Upon exposure to light, the unbound pool of CA1P is degraded first at very low light levels, followed by the release and degradation of the Rubisco-bound inhibitor as light intensity increases. nih.gov
The following table presents data on the levels of this compound in Phaseolus vulgaris (bean) leaves under different light conditions.
| Light Condition | This compound Level (nmol/mg Chl) |
| Dark | ~25 |
| Low Light (200 µmol quanta m⁻² s⁻¹) | ~10 |
| High Light (1200 µmol quanta m⁻² s⁻¹) | <1 |
Data adapted from studies on the light-dependent kinetics of CA1P metabolism. nih.gov
Structure
3D Structure
Properties
CAS No. |
27442-42-8 |
|---|---|
Molecular Formula |
C6H14O13P2 |
Molecular Weight |
356.11 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6-/m1/s1 |
InChI Key |
ITHCSGCUQDMYAI-ZMIZWQJLSA-N |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Appearance |
Solid powder |
Other CAS No. |
27442-42-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2'-carboxy-D-arabinitol 1,5-bisphosphate 2-CABP 2-carboxy-D-arabinitol 1,5-diphosphate 2-carboxyarabinitol 1,5-biphosphate 2-carboxyarabinitol 1,5-bisphosphate |
Origin of Product |
United States |
Molecular Mechanisms of 2 Carboxyarabinitol 1,5 Diphosphate Interaction with Rubisco
Binding Kinetics and Affinity to Rubisco Catalytic Sites
2-Carboxyarabinitol-1,5-diphosphate (CABP) is a potent inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). pnas.orgresearchgate.net It binds tightly to the catalytic sites of Rubisco, effectively blocking its function in carbon fixation. pnas.orgnih.gov This tight binding is a result of CABP's structural similarity to the transition state of the carboxylation reaction catalyzed by Rubisco. pnas.orgresearchgate.netnih.gov
The binding of CABP to Rubisco is a reversible process, but the dissociation is slow. nih.gov In some plant species, the amount of CABP present in leaves fluctuates with light levels, suggesting its role as a diurnal modulator of Rubisco activity. researchgate.net During periods of darkness or low light, CABP accumulates and binds to Rubisco, inhibiting its activity. pnas.orgnih.gov As light intensity increases, CABP is released from Rubisco's active sites, allowing the enzyme to resume its catalytic function. nih.govwikipedia.org The release of CABP is facilitated by the enzyme Rubisco activase. pnas.orgnih.gov
The affinity of CABP for Rubisco is high, with dissociation constants (Kd) typically in the nanomolar range. This tight binding makes it a powerful tool for studying the structure and function of Rubisco's active site.
| Parameter | Value | Species | Reference |
| Dissociation Constant (Kd) | Nanomolar range | Various Plants | pnas.org |
Characterization as a Transition-State Analogue of Rubisco Carboxylation
This compound is widely recognized as a transition-state analogue for the carboxylation reaction of Rubisco. pnas.orgnih.govnih.gov Its molecular structure closely mimics the transient, high-energy intermediate formed when carbon dioxide is added to Ribulose-1,5-bisphosphate (RuBP). pnas.orgresearchgate.netnih.gov This structural resemblance is the basis for its potent inhibitory effect.
The key features of CABP that contribute to its function as a transition-state analogue include:
A carboxyl group: This group mimics the incoming carbon dioxide molecule.
Two phosphate (B84403) groups: These correspond to the phosphate groups on the substrate, RuBP.
A branched-chain sugar backbone: This structure resembles the arabinitol backbone of the reaction intermediate.
By binding to the active site, CABP effectively "freezes" the enzyme in a conformation that is very close to the transition state of the carboxylation reaction. researchgate.net This has made it an invaluable tool for researchers studying the catalytic mechanism of Rubisco. pnas.orgnih.gov The binding of this analogue provides a stable model for the otherwise fleeting transition state, allowing for detailed structural and mechanistic investigations. nih.gov
Influence on Rubisco Carbamylation and Activation State
The activity of Rubisco is regulated by a process called carbamylation, which involves the binding of a CO2 molecule to a specific lysine (B10760008) residue in the active site, followed by the coordination of a magnesium ion (Mg2+). nih.govpnas.org This carbamylated state is the catalytically active form of the enzyme. nih.gov
This compound binds specifically and tightly to the carbamylated, or activated, form of Rubisco. pnas.orgnih.gov This means that CABP does not inhibit the initial activation of Rubisco by carbamylation but rather targets the already active enzyme. The binding of CABP to the carbamylated Rubisco-Mg2+ complex forms a very stable ternary complex, effectively trapping the enzyme in an inhibited state. nih.gov
Structural Biology of Rubisco-2-Carboxyarabinitol-1,5-diphosphate Complexes
Crystallographic Analyses of Binding Interactions
X-ray crystallography has provided detailed, high-resolution structures of Rubisco in complex with this compound (CABP). nih.goviucr.org These studies have been crucial in visualizing the precise interactions between the inhibitor and the amino acid residues within the enzyme's active site. wikimedia.org
Crystallographic data from species like spinach and Arabidopsis thaliana reveal that the CABP molecule occupies the same space within the active site as the natural substrate, Ribulose-1,5-bisphosphate (RuBP), and the incoming carbon dioxide molecule would. nih.govwikimedia.org The structure of the Rubisco-CABP complex from Arabidopsis thaliana has been determined at a resolution of 1.5 Å, providing a highly detailed view of the binding interactions. nih.goviucr.orgrcsb.org
The phosphate groups of CABP form ionic interactions with positively charged residues in the active site, while the hydroxyl and carboxyl groups form a network of hydrogen bonds. A magnesium ion (Mg2+), essential for catalysis, is coordinated by the carbamylated lysine residue and oxygen atoms from the CABP molecule, further stabilizing the complex. iucr.org
| PDB ID | Organism | Resolution (Å) | Reference |
| 1IR1 | Spinach | Not specified | wikimedia.org |
| 5IU0 | Arabidopsis thaliana | 1.5 | nih.govrcsb.org |
Insights into Active Site Conformation and Catalysis
The crystal structures of Rubisco bound to CABP have offered profound insights into the catalytic mechanism of the enzyme. By acting as a stable mimic of the transition state, CABP allows researchers to study the conformation of the active site during the critical step of carboxylation. researchgate.net
These structures reveal a "closed" conformation of the active site, where flexible loops have moved to sequester the bound ligand from the solvent. This conformational change is thought to be essential for catalysis, creating a microenvironment that facilitates the chemical reaction. The binding of CABP demonstrates how the enzyme orients the substrate and the incoming CO2 molecule for optimal reaction. nih.gov
Specifically, the orientation of the carboxyl group of CABP in the crystal structure provides a clear indication of the trajectory of the attacking CO2 molecule during the carboxylation reaction. pnas.orgnih.gov Furthermore, the interactions of CABP with key active site residues, such as the carbamylated lysine and other nearby amino acids, have helped to elucidate their specific roles in substrate binding, catalysis, and the stabilization of the transition state. tandfonline.com
Comparative Analysis of Rubisco Inhibition by this compound and Related Sugar Phosphates
While this compound (CABP) is a highly specific and potent inhibitor of Rubisco, other sugar phosphates can also inhibit the enzyme, albeit generally with lower affinity. These include the substrate itself, Ribulose-1,5-bisphosphate (RuBP), when it binds to a non-carbamylated (inactive) site, and "misfire" products of Rubisco's own catalytic activity, such as xylulose-1,5-bisphosphate (B91071) (XuBP). nih.govnih.gov
The key difference in the inhibitory mechanism of CABP compared to other sugar phosphates lies in its structural identity as a transition-state analogue. pnas.org This allows it to bind with exceptionally high affinity to the activated, carbamylated form of Rubisco. nih.gov In contrast, RuBP can inhibit by binding to the inactive, non-carbamylated enzyme, preventing its activation. nih.gov
The inhibition by misfire products like XuBP is a consequence of the enzyme's imperfect catalytic mechanism. nih.gov These inhibitory sugar phosphates must also be removed from the active site, often by Rubisco activase, to maintain catalytic competence.
A comparative look at these inhibitors highlights the specialized role of CABP as a regulatory molecule. Unlike substrate or misfire product inhibition, the synthesis and degradation of CABP are part of a regulated pathway that modulates Rubisco activity in response to environmental cues like light. nih.govnih.gov
| Inhibitor | Target Rubisco State | Primary Role/Origin |
| This compound (CABP) | Activated (Carbamylated) | Natural, diurnal regulator |
| Ribulose-1,5-bisphosphate (RuBP) | Inactive (Non-carbamylated) | Substrate binding to inactive enzyme |
| Xylulose-1,5-bisphosphate (XuBP) | Activated (Carbamylated) | Catalytic misfire product |
Enzymatic Degradation and Turnover of 2 Carboxyarabinitol 1 Phosphate
Identification and Characterization of 2-Carboxyarabinitol 1-phosphate Phosphatase (CA1Pase)
2-Carboxyarabinitol 1-phosphate phosphatase (CA1Pase), systematically named 2-carboxy-D-arabinitol-1-phosphate 1-phosphohydrolase (EC 3.1.3.63), is the enzyme responsible for the degradation of CA1P. wikipedia.org It was first purified and characterized from tobacco and French bean (Phaseolus vulgaris). wikipedia.orgportlandpress.com Subsequent research led to the identification and cloning of the genes encoding CA1Pase from several plant species, including French bean, wheat, Arabidopsis thaliana, and tobacco. portlandpress.comnih.govportlandpress.com
Analysis of the deduced protein sequences revealed that CA1Pase contains a phosphoglycerate mutase (PGM)-like domain. portlandpress.comportlandpress.com Despite this homology, the expressed enzyme from wheat did not show PGM activity but was highly specific for its primary substrate, CA1P. portlandpress.comnih.gov The enzyme is located in the chloroplast stroma, where it acts in concert with Rubisco activase to reactivate Rubisco in the light. nih.gov
CA1Pase has been shown to be a multifunctional enzyme. wikipedia.org Besides its primary role in dephosphorylating CA1P, it can also act on other inhibitory sugar-phosphate derivatives, including D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP), a "misfire" product of Rubisco catalysis. portlandpress.comportlandpress.comresearchgate.net This broader substrate specificity suggests a wider role for CA1Pase in maintaining Rubisco activity by removing various inhibitory compounds from the catalytic sites. nih.govportlandpress.com
Table 1: Identification and Properties of CA1Pase
| Property | Description | Source(s) |
| Enzyme Commission No. | EC 3.1.3.63 | wikipedia.org |
| Systematic Name | 2-carboxy-D-arabinitol-1-phosphate 1-phosphohydrolase | wikipedia.org |
| Sources for Purification | Phaseolus vulgaris (French bean), Nicotiana rustica (Tobacco) | portlandpress.comnih.gov |
| Genes Cloned From | French bean, wheat, Arabidopsis thaliana, tobacco | portlandpress.comnih.govportlandpress.com |
| Key Structural Motif | Contains a phosphoglycerate mutase (PGM)-like active site motif. | portlandpress.comportlandpress.com |
| Subcellular Location | Chloroplast stroma | nih.gov |
| Primary Function | Dephosphorylation of the Rubisco inhibitor 2-carboxyarabinitol 1-phosphate (CA1P). | nih.gov |
| Other Substrates | D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP), 2,3-diphosphoglycerate (2,3-DPG), 2-carboxy-D-arabinitol 1,5-bisphosphate, 2-carboxy-D-ribitol 1,5-bisphosphate. | portlandpress.comnih.gov |
Mechanism of Phosphate (B84403) Hydrolysis by CA1Pase
CA1Pase belongs to the hydrolase family, specifically acting on phosphoric monoester bonds. wikipedia.org The enzyme catalyzes the hydrolysis of the phosphate group from the C1 position of 2-carboxyarabinitol 1-phosphate. This reaction involves the addition of a water molecule to break the ester bond, releasing inorganic phosphate (Pi) and the dephosphorylated product, 2-carboxyarabinitol (CA). wikipedia.orgnih.gov
Experiments have confirmed a 1:1 stoichiometry between the release of inorganic phosphate from CA1P and the formation of the dephosphorylated product. nih.gov This hydrolytic action converts the potent Rubisco inhibitor CA1P into CA, a compound that is unable to bind to and inhibit Rubisco, thus allowing for the reactivation of the enzyme. nih.gov
Light-Dependent Activation and Regulation of CA1Pase Activity
The activity of CA1Pase is tightly regulated by light, ensuring that the degradation of the Rubisco inhibitor CA1P occurs when photosynthesis is active. pnas.org In darkness or low light, CA1P accumulates and binds to Rubisco, inhibiting carbon fixation. nih.govwikipedia.org As light intensity increases, two processes work together to reactivate Rubisco. First, Rubisco activase removes the CA1P molecule from Rubisco's active sites. nih.gov Second, the now-free CA1P is degraded by the light-activated CA1Pase. pnas.org This dual, light-dependent system ensures that Rubisco is rapidly prepared for catalysis when light is available. nih.gov The activation of CA1Pase is also influenced by changes in the stromal environment that occur upon illumination, such as shifts in pH and the concentration of various metabolites. nih.gov
Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) is a key product of the light-dependent reactions of photosynthesis, and its concentration in the chloroplast stroma increases significantly in the light. nih.gov NADPH has been shown to act as a positive effector of CA1Pase activity. nih.gov While the enzyme exhibits basal activity in the absence of NADPH, the presence of 2 millimolar NADPH can increase its activity threefold. nih.gov This suggests that while NADPH is not an absolute requirement for the catalytic reaction, it plays a significant regulatory role, enhancing the degradation of CA1P when the photosynthetic electron transport chain is active. nih.govnih.gov
Inorganic phosphate (Pi) is a product of the CA1Pase reaction and its concentration can fluctuate in the chloroplast stroma. Research has shown that inorganic phosphate acts as an inhibitor of CA1Pase activity. nih.gov This product inhibition may be a mechanism to fine-tune the degradation of CA1P. The sensitivity of CA1Pase to Pi can vary between different plant species. nih.gov Generally, metabolites that are at higher concentrations in illuminated leaves tend to activate CA1Pase, whereas Pi, which is expected to be at a higher concentration in the dark, is inhibitory. researchgate.net
Products of 2-Carboxyarabinitol 1-phosphate Degradation (e.g., 2-Carboxyarabinitol)
The catalytic action of CA1Pase on its substrate, 2-carboxyarabinitol 1-phosphate, yields two products: inorganic phosphate and 2-carboxyarabinitol (CA). wikipedia.orgnih.govnih.gov The identity of 2-carboxyarabinitol as the primary organic product was definitively established through chromatographic and proton nuclear magnetic resonance spectroscopy analyses. nih.gov The degradation of CA1P to CA is a critical step, as CA is non-inhibitory and cannot bind to the active sites of Rubisco. nih.govresearchgate.net This conversion effectively removes the brake on carbon fixation that CA1P imposes during periods of low light or darkness. researchgate.netwikipedia.org
Phosphate Exchange Reactions Catalyzed by CA1Pase
In addition to its primary phosphatase (hydrolytic) activity, CA1Pase purified from French bean leaves has been shown to catalyze a phosphotransferase, or phosphate exchange, reaction. nih.govfao.org In this reaction, the enzyme can transfer the phosphate group from a donor molecule, such as CA1P, to an acceptor molecule, specifically ¹⁴C-labeled 2-carboxyarabinitol (CA). nih.govfao.org
This phosphotransferase activity was found to co-purify with the CA1P phosphatase activity, suggesting it is an intrinsic property of the same enzyme. nih.govfao.org The reaction was significantly enhanced (up to 16-fold) by the presence of bicarbonate ions at an alkaline pH (9-10). nih.govfao.org For the purified enzyme, a Vmax of 1.5 µmol/min per mg of protein and a Km for the acceptor (CA) of 1.8 mM were estimated for this exchange reaction. nih.govfao.org Other phosphorylated compounds like 2-carboxy-D-arabinitol 1,5-bisphosphate and 2-carboxy-D-ribitol 1,5-bisphosphate could also serve as phosphate donors for the reaction. nih.govfao.org
Physiological Regulation of 2 Carboxyarabinitol 1,5 Diphosphate and 2 Carboxyarabinitol 1 Phosphate Levels and Their Impact on Photosynthesis
Diurnal Fluctuation of Inhibitor Concentrations in Plant Leaves
The concentration of 2-carboxyarabinitol 1-phosphate (CA1P) in plant leaves exhibits a distinct diurnal pattern, closely linked to the light-dark cycle. nih.gov In many plant species, CA1P levels are highest during the night and at low light intensities. nih.govresearchgate.net This nocturnal accumulation serves to inhibit Rubisco activity when photosynthesis is not occurring. wikipedia.org As light intensity increases with the onset of dawn, the concentration of CA1P begins to decrease, allowing for the activation of Rubisco and the commencement of carbon fixation. wikipedia.orgnih.gov
Research has shown that this diurnal fluctuation is a key component of the light-dependent regulation of Rubisco. nih.gov For instance, in darkened bean leaves, a significant portion, approximately 75%, of the Rubisco catalytic sites were found to be bound by CA1P. nih.gov The transition from darkness to light triggers the degradation of this inhibitor, a process that occurs in distinct phases. Initially, the unbound pool of CA1P is degraded at very low light levels, followed by the release and subsequent degradation of the Rubisco-bound CA1P as light intensity further increases. nih.gov This carefully orchestrated fluctuation ensures that Rubisco is largely inactive in the dark, conserving resources, and is rapidly activated in the light to maximize photosynthetic efficiency.
Role in Light-Dependent Regulation of Rubisco Activity and Photosynthetic Carbon Assimilation
The light-dependent regulation of Rubisco activity is a critical aspect of photosynthesis, and 2-carboxyarabinitol 1-phosphate (CA1P) plays a significant role in this process, particularly in C3 plants. nih.govoup.com CA1P acts as a potent inhibitor of Rubisco, binding tightly to its activated, carbamylated catalytic sites and rendering them inactive. nih.gov This inhibitory mechanism is a key way in which plants modulate their photosynthetic carbon assimilation in response to changing light conditions. nih.gov
Inhibition under Low Light and Dark Conditions
Under conditions of low light or darkness, the synthesis and accumulation of CA1P lead to the inhibition of Rubisco. nih.govnih.gov This is a crucial regulatory mechanism that prevents the wasteful consumption of the substrate ribulose-1,5-bisphosphate (RuBP) when light energy is insufficient to drive the subsequent reactions of the Calvin cycle. nih.govnih.gov In species like Phaseolus vulgaris (common bean), the regulation of Rubisco activity between dark and light states is primarily achieved through the synthesis and degradation of CA1P. nih.gov The concentration of CA1P in the leaf is highest at low photon flux densities (PFD) or in the dark. nih.gov For example, studies on Phaseolus vulgaris have shown that a reduction in light intensity to below 100 μmol · m⁻² · s⁻¹ leads to a significant decline in total Rubisco activity due to the binding of CA1P. duke.edu This inhibition ensures that the photosynthetic machinery is effectively "switched off" when not needed, preventing the buildup of potentially damaging intermediates.
Release and Degradation upon Light Acclimation
Upon exposure to light, the inhibition of Rubisco by CA1P is reversed. nih.govnih.gov This process involves the release of CA1P from the Rubisco active site and its subsequent degradation. nih.govlancs.ac.uk The degradation of CA1P is a light-dependent process, stimulated by increasing photon flux density. nih.govnih.gov The initial step in this degradation is catalyzed by a specific chloroplast enzyme called CA1P phosphatase, which hydrolyzes CA1P to 2-carboxyarabinitol (CA) and inorganic phosphate (B84403), neither of which are strong inhibitors of Rubisco. nih.govnih.gov In Phaseolus vulgaris, the degradation of CA1P upon a step increase in PFD is dependent on the light intensity, reaching a maximum rate at approximately 300 to 400 micromoles of quanta per square meter per second. nih.govnih.gov This rapid degradation allows for the swift reactivation of Rubisco and the onset of photosynthetic carbon assimilation as light becomes available.
Interplay with Rubisco Activase in Modulating Rubisco Function
The regulation of Rubisco activity by 2-carboxyarabinitol 1-phosphate (CA1P) is intricately linked with the function of another key protein, Rubisco activase. nih.govnih.gov Rubisco activase is essential for promoting the release of tightly bound inhibitors, including CA1P, from the catalytic sites of Rubisco. nih.govoup.com While CA1P phosphatase is responsible for degrading free CA1P, it cannot act on CA1P that is bound to Rubisco. nih.gov Therefore, the release of CA1P from Rubisco, a process facilitated by Rubisco activase, is a prerequisite for its degradation. nih.gov
Studies using antisense tobacco plants with reduced levels of Rubisco activase have provided significant insights into this interplay. In these plants, the activation of the CA1P-inhibited form of Rubisco was found to be a distinct phase during the induction of photosynthesis upon illumination. nih.gov Interestingly, the kinetics of this activation phase indicated that the release of CA1P from Rubisco, mediated by activase, proceeds faster than the subsequent degradation of the freed CA1P by CA1P phosphatase. nih.gov This suggests that Rubisco activase is the primary driver for the activation of CA1P-inhibited Rubisco, rather than the degradation of CA1P itself. oup.com This coordinated action of Rubisco activase and CA1P phosphatase ensures the efficient and timely reactivation of Rubisco in response to increasing light.
Species-Specific Differences in 2-Carboxyarabinitol 1-phosphate Accumulation and Regulatory Significance
The extent to which 2-carboxyarabinitol 1-phosphate (CA1P) accumulates and regulates Rubisco activity varies significantly among different plant species. nih.govoup.com This diversity reflects different strategies for modulating photosynthesis in response to light availability.
Some species, such as Phaseolus vulgaris (common bean) and Lycopersicon esculentum (tomato), accumulate high levels of CA1P, particularly in the dark. nih.gov In these plants, the synthesis and degradation of CA1P represent a primary mechanism for the diurnal regulation of Rubisco. nih.gov Conversely, other species like Spinacea oleracea (spinach) and Triticum aestivum (wheat) have very low levels of CA1P, suggesting that other regulatory mechanisms, such as changes in the carbamylation state of Rubisco, are more dominant. oup.comnih.gov
Even among species that utilize CA1P for regulation, the kinetics of its metabolism can differ. For instance, the rate of CA1P synthesis in Beta vulgaris (beet) at a low light intensity is substantially slower than in P. vulgaris. nih.govnih.gov In C4 plants, CA1P and other inhibitors are generally not major contributors to the light-dependent regulation of Rubisco activity, which is primarily controlled by reversible carbamylation. oup.com This species-specific variation highlights the evolutionary adaptation of photosynthetic regulation to different physiological and environmental contexts. A survey of the legume family (Fabaceae) revealed that while dark inhibition of Rubisco by CA1P is common in ancestral tribes, it is reduced or absent in some more recently evolved tribes. nih.gov
Table 1: Species-Specific Differences in 2-Carboxyarabinitol 1-phosphate (CA1P) Levels
| Species | Photosynthetic Pathway | Relative CA1P Levels | Primary Rubisco Regulation |
| Phaseolus vulgaris (Common Bean) | C3 | High | CA1P synthesis/degradation |
| Lycopersicon esculentum (Tomato) | C3 | High | CA1P synthesis/degradation |
| Beta vulgaris (Beet) | C3 | Moderate to High | CA1P synthesis/degradation |
| Spinacea oleracea (Spinach) | C3 | Low | Carbamylation |
| Triticum aestivum (Wheat) | C3 | Low | Carbamylation |
| Zea mays (Maize) | C4 | Low/Negligible | Carbamylation |
| Amaranthus retroflexus | C4 | Low/Negligible | Carbamylation |
This table provides a generalized comparison based on available research. Actual levels can vary depending on specific conditions.
Proposed Protective Roles of 2-Carboxyarabinitol 1-phosphate for Rubisco Turnover and Stability
Beyond its well-established role in the diurnal regulation of Rubisco activity, 2-carboxyarabinitol 1-phosphate (CA1P) has been proposed to have a protective function for the Rubisco enzyme itself. nih.govpnas.org By binding tightly to the catalytic sites of Rubisco, particularly during periods of low metabolic activity like darkness, CA1P may shield the enzyme from proteolytic degradation. nih.gov
Experimental evidence supports this hypothesis. In vitro studies have demonstrated that CA1P can protect purified Rubisco from cleavage by proteases such as trypsin and carboxypeptidase A. nih.gov Furthermore, when soluble chloroplast proteases were used, CA1P was again shown to prevent the proteolytic breakdown of Rubisco and the associated irreversible loss of its catalytic activity. nih.gov This suggests that by occupying the active site, CA1P makes Rubisco less susceptible to degradation by both endogenous and exogenous proteases. nih.gov This protective role could be significant for maintaining the stability and turnover of the Rubisco protein pool, which is crucial for sustained photosynthetic CO2 assimilation. nih.govpnas.org While Rubisco turnover in the light is also protected by the presence of its substrate and cofactors, the binding of CA1P may offer a similar protective mechanism during the night. nih.gov
Advanced Research Methodologies for Investigating 2 Carboxyarabinitol 1,5 Diphosphate
Biochemical Assays for Quantification and Inhibitor Activity Measurements
Biochemical assays are fundamental to determining the concentration of CABP in plant tissues and measuring its inhibitory effect on Rubisco. A common method for quantification involves extracting the compound from leaf samples and using it to inhibit a purified and activated Rubisco enzyme. The degree of inhibition is then correlated with the concentration of CABP in the extract. nih.gov
The inhibitory activity of CABP is typically measured through in vitro enzymatic assays. nih.gov These assays monitor the activity of purified Rubisco in the presence of varying concentrations of the inhibitor. By measuring the rate of the carboxylation reaction, researchers can determine key inhibitory constants. For instance, the binding constant (Kd) for the interaction between CABP and Rubisco has been determined to be less than 10 pM, highlighting its extremely tight binding nature. nih.gov In contrast, the related compound 2-carboxyarabinitol 1-phosphate (CA1P) has a higher binding constant of 32 nM. nih.gov
Table 1: Comparison of Inhibitory Properties
| Compound | Target Enzyme | Binding Constant (Kd) |
| 2-Carboxyarabinitol-1,5-diphosphate (CABP) | Rubisco | < 10 pM nih.gov |
| 2-Carboxyarabinitol 1-phosphate (CA1P) | Rubisco | 32 nM nih.gov |
In Vivo and In Vitro Approaches for Studying Rubisco-Inhibitor Interactions
Understanding the dynamic interaction between Rubisco and its inhibitors within a living organism (in vivo) and in a controlled laboratory setting (in vitro) is crucial.
In vivo approaches often involve analyzing the activation state of Rubisco in intact leaves under different conditions. For example, gas-exchange analysis in antisense tobacco plants with reduced levels of Rubisco activase has been used to study the kinetics of Rubisco activation and the role of CA1P in this process. nih.gov Such studies have revealed distinct phases of Rubisco activation, including one related to the release of inhibitors like CA1P. nih.gov Furthermore, specialized extraction procedures using ammonium (B1175870) sulfate (B86663) have been developed to stabilize the bond between CA1P and Rubisco, allowing researchers to quantify the amount of inhibitor-bound enzyme in vivo. oup.com
In vitro studies provide a more direct way to examine the molecular interactions between Rubisco and inhibitors like CABP. These experiments typically use purified Rubisco and synthetic inhibitors. nih.gov By controlling the concentrations of substrates (CO2 and Ribulose-1,5-bisphosphate) and the inhibitor, researchers can precisely measure the impact on enzyme activity. nih.gov Molecular docking analyses are also employed to computationally model the binding of inhibitors to the active site of Rubisco, providing insights into the structural basis of inhibition. nih.gov These studies have confirmed that CABP binds tightly to the carbamylated catalytic sites of Rubisco, competing with the substrate RuBP. nih.gov
Radiotracer Techniques for Metabolic Flux Analysis
Radiotracer techniques, particularly using ¹⁴C-labeled carbon dioxide (¹⁴CO₂), have been instrumental in elucidating the biosynthetic pathway of CABP's precursor, CA1P. pnas.orgnih.gov In these experiments, plants are exposed to ¹⁴CO₂ for a defined period (a "pulse"), followed by a period of exposure to unlabeled CO₂ (a "chase"). nih.gov By tracking the incorporation of the ¹⁴C label into various metabolites over time, researchers can map the flow of carbon through metabolic pathways.
These studies have provided strong evidence that CA1P is derived from chloroplastic fructose (B13574) 1,6-bisphosphate. pnas.org The ¹⁴C label has been shown to be sequentially incorporated into fructose 1,6-bisphosphate, hamamelose bisphosphate, hamamelose monophosphate, hamamelose, and finally 2-carboxyarabinitol. pnas.org This information is crucial for understanding how the synthesis of this potent Rubisco inhibitor is regulated within the plant.
Spectroscopic and Chromatographic Methods for Compound Identification and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of CABP and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR have been used to determine the structure of the naturally occurring inhibitor isolated from plants, confirming it to be 2-carboxyarabinitol 1-phosphate. nih.gov ³¹P NMR has been particularly useful in studying the synthesis and purification of CA1P from its bisphosphate precursor, CABP, by monitoring the selective dephosphorylation process. nih.gov
Gas Chromatography/Mass Spectrometry (GC/MS): This technique has also been employed in the structural elucidation of the inhibitor isolated from Phaseolus vulgaris leaves, contributing to its identification as 2-carboxyarabinitol 1-phosphate. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a key method for the purification of CABP and its derivatives. nih.gov It allows for the separation of the desired compound from reaction byproducts and other contaminants, ensuring a pure sample for further analysis. nih.gov Ion-exchange chromatography is another valuable separation technique used in this context. nih.govnih.gov
Table 2: Analytical Techniques for CABP Investigation
| Technique | Application |
| NMR Spectroscopy | Structural elucidation, monitoring synthesis nih.govnih.gov |
| GC/MS | Structural identification nih.gov |
| HPLC | Purification and separation nih.govnih.gov |
| Ion-Exchange Chromatography | Purification and separation nih.govnih.gov |
Genetic Manipulation and Transgenic Plant Models for Functional Studies
The use of genetic manipulation and the creation of transgenic plant models have provided powerful tools for studying the function of CABP and its metabolic pathway in vivo. By altering the expression of key genes, researchers can observe the resulting changes in plant physiology and biochemistry.
For instance, transgenic tobacco plants with reduced expression of chloroplastic fructose 1,6-bisphosphate phosphatase were found to have increased levels of fructose 1,6-bisphosphate, as well as the inhibitor CA1P and its precursors. pnas.org This provided strong evidence for the proposed biosynthetic pathway of CA1P. pnas.org Similarly, antisense tobacco plants with reduced amounts of Rubisco activase have been instrumental in studying the in vivo regulation of Rubisco activity by CA1P. nih.gov These genetic approaches allow for a deeper understanding of the physiological consequences of altered inhibitor levels and the intricate regulatory networks that govern photosynthesis.
Evolutionary and Comparative Biology of 2 Carboxyarabinitol 1 Phosphate Regulatory Mechanisms
Biosystematic Surveys of 2-Carboxyarabinitol 1-phosphate Occurrence and Dark Inhibition of Rubisco in Plant Species
The presence and concentration of 2-Carboxyarabinitol 1-phosphate (CA1P) vary significantly among plant species, reflecting a diversity in the regulation of RuBisCO activity. nih.gov Biosystematic surveys have revealed that while CA1P is present in many species, its accumulation to levels sufficient to cause significant inhibition of RuBisCO in the dark is not universal. nih.govnih.gov This variability highlights different evolutionary strategies for managing carbon fixation in response to light-dark cycles.
In some plants, CA1P accumulates at night to concentrations that can approach or even exceed the concentration of RuBisCO catalytic sites, leading to substantial inhibition of the enzyme's activity. nih.gov For instance, in the leaves of Phaseolus vulgaris (common bean), the amount of CA1P is adequate to potentially inhibit the entire pool of RuBisCO. oup.com Similarly, high levels of CA1P have been observed in petunia (Petunia hybrida), with 1.5 to 1.8 moles of CA1P per mole of RuBisCO catalytic sites. nih.gov In contrast, species like wheat (Triticum aestivum) and maize (Zea mays) show very little difference in RuBisCO activity between dark and high-light conditions, which corresponds to low levels of CA1P accumulation. oup.comnih.gov In dark-adapted wheat leaves, the amount of CA1P is only enough to inhibit about 7% of the RuBisCO catalytic sites. oup.com Spinach (Spinacea oleracea) and Arabidopsis thaliana also exhibit particularly low levels of CA1P, suggesting that in these species, CA1P may not play a primary role in regulating RuBisCO activity. nih.gov
The degree of dark inhibition of RuBisCO by CA1P is a key physiological trait that varies across the plant kingdom. This variation is indicative of the different selective pressures that have shaped the regulation of photosynthesis in diverse environments.
Table 1: Occurrence and Levels of 2-Carboxyarabinitol 1-phosphate (CA1P) in Various Plant Species
| Species | Common Name | CA1P Level (moles CA1P per mole RuBisCO catalytic sites) | Implied Significance in RuBisCO Regulation |
| Phaseolus vulgaris | Common Bean | High (sufficient to inhibit nearly all RuBisCO) oup.com | High |
| Petunia hybrida | Petunia | 1.5 to 1.8 nih.gov | High |
| Triticum aestivum | Wheat | Low (~0.09) oup.comnih.gov | Low |
| Zea mays | Maize | Low oup.comnih.gov | Low |
| Spinacea oleracea | Spinach | Low (<0.09) nih.gov | Low |
| Arabidopsis thaliana | Arabidopsis | Low (<0.09) nih.gov | Low |
Evolutionary Implications for Rubisco Regulation Strategies in Diverse Photosynthetic Organisms
The evolution of CA1P-mediated regulation of RuBisCO is intertwined with the broader evolutionary history of photosynthesis and the adaptation of plants to varying environmental conditions. The inefficiency of RuBisCO, particularly its oxygenase activity which leads to photorespiration, has been a major selective pressure throughout the evolution of photosynthetic organisms. nih.govnih.gov
In the context of this inefficiency, the tight regulation of RuBisCO activity is crucial to optimize carbon gain and minimize wasteful processes. The nocturnal inhibition of RuBisCO by CA1P can be seen as an evolutionary adaptation to prevent the wasteful consumption of the substrate ribulose-1,5-bisphosphate (RuBP) during the night when there is no light for carbon fixation. nih.gov By inactivating RuBisCO in the dark, plants can conserve resources and prevent the accumulation of potentially inhibitory intermediates. nih.gov The binding of CA1P to RuBisCO might also offer protection against proteolytic degradation of the enzyme at night. researchgate.net
The diversity in CA1P accumulation across different plant species suggests that this regulatory mechanism is part of a suite of strategies for controlling RuBisCO activity. In some species, regulation may be dominated by other mechanisms, such as the carbamylation of RuBisCO, which is mediated by the enzyme RuBisCO activase. nih.gov The relative importance of CA1P-mediated inhibition versus other regulatory pathways likely depends on the specific ecological niche and physiological constraints of a given species.
The evolution of C4 and CAM photosynthesis, which are carbon-concentrating mechanisms that increase the CO₂ concentration around RuBisCO, represents another major evolutionary trajectory in response to the limitations of RuBisCO. wikipedia.org These pathways have allowed for the evolution of faster RuBisCO enzymes in some C4 plants, algae, and cyanobacteria. nih.gov The presence or absence of a robust CA1P regulatory system in these organisms is an area for further investigation and may provide insights into the co-evolution of different RuBisCO regulatory strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
